molecular formula C11H15N3S B13805266 Benzothiazole, 2-(1-butylhydrazino)-

Benzothiazole, 2-(1-butylhydrazino)-

Cat. No.: B13805266
M. Wt: 221.32 g/mol
InChI Key: POZSGECDPTVZPG-UHFFFAOYSA-N
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Description

Benzothiazole,2-(1-butylhydrazino)-(9ci) is a chemical compound belonging to the class of benzothiazoles Benzothiazoles are organic compounds containing a benzene ring fused to a thiazole ring, which is a five-membered ring with four carbon atoms, one nitrogen atom, and one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzothiazole,2-(1-butylhydrazino)-(9ci) typically involves the reaction of 2-aminobenzenethiol with butylhydrazine under specific conditions. One common method involves the use of a solvent such as dimethylformamide (DMF) and a base like triethylamine. The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of Benzothiazole,2-(1-butylhydrazino)-(9ci) may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Benzothiazole,2-(1-butylhydrazino)-(9ci) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

Benzothiazole,2-(1-butylhydrazino)-(9ci) has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzothiazole,2-(1-butylhydrazino)-(9ci) involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular pathways involved in cell proliferation and apoptosis, making it a potential candidate for anti-cancer therapies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzothiazole,2-(1-butylhydrazino)-(9ci) is unique due to its specific hydrazino substitution, which imparts distinct chemical and biological properties. This substitution can enhance its reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C11H15N3S

Molecular Weight

221.32 g/mol

IUPAC Name

1-(1,3-benzothiazol-2-yl)-1-butylhydrazine

InChI

InChI=1S/C11H15N3S/c1-2-3-8-14(12)11-13-9-6-4-5-7-10(9)15-11/h4-7H,2-3,8,12H2,1H3

InChI Key

POZSGECDPTVZPG-UHFFFAOYSA-N

Canonical SMILES

CCCCN(C1=NC2=CC=CC=C2S1)N

Origin of Product

United States

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